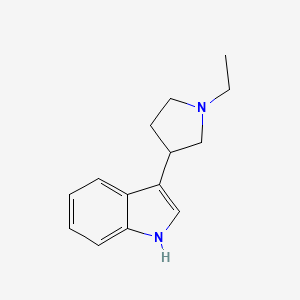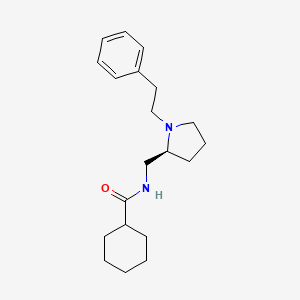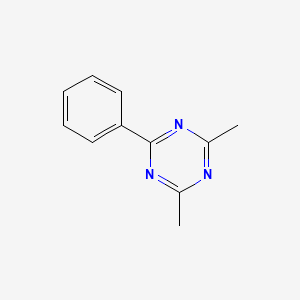
1-Phenyl-4-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It consists of a naphthalene ring substituted with a phenyl group at the 1-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-4-nitronaphthalene can be synthesized through several methods. One common approach involves the nitration of 1-phenylnaphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the 4-position of the naphthalene ring.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where 4-bromo-1-nitronaphthalene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. This method offers a more selective and efficient route to the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly nitrating agents and catalysts is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, where the phenyl group or the naphthalene ring is oxidized to form quinones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
Reduction: 1-Phenyl-4-aminonaphthalene.
Oxidation: 1-Phenyl-4-naphthoquinone.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-Phenyl-4-nitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various functionalized naphthalene derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-nitronaphthalene depends on its chemical reactivity and interactions with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electron acceptor in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
1-Phenyl-4-nitronaphthalene can be compared with other nitroaromatic compounds such as 1-nitronaphthalene and 4-nitrobiphenyl. While these compounds share similar structural features, this compound is unique due to the presence of both a phenyl group and a nitro group on the naphthalene ring, which imparts distinct chemical and physical properties.
List of Similar Compounds
- 1-Nitronaphthalene
- 4-Nitrobiphenyl
- 1-Phenyl-2-nitronaphthalene
- 2-Phenyl-4-nitronaphthalene
These compounds can serve as useful references for understanding the reactivity and applications of this compound in various scientific and industrial contexts.
Properties
CAS No. |
33457-01-1 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-nitro-4-phenylnaphthalene |
InChI |
InChI=1S/C16H11NO2/c18-17(19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H |
InChI Key |
MVBHZXAIUULKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)

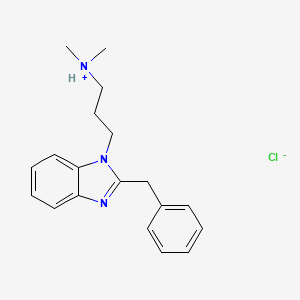
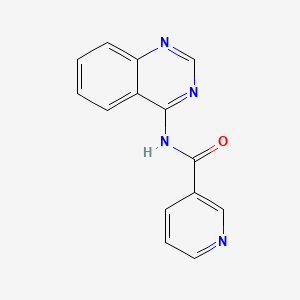

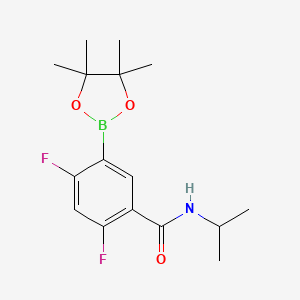
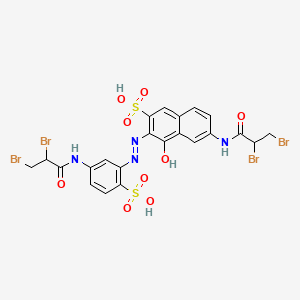
![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one;methanesulfonic acid](/img/structure/B15341755.png)
![[1,4]Oxazino[4,3-a]quinoxaline,1,2,4,4a,5,6-hexahydro-(9ci)](/img/structure/B15341756.png)
